An In-Depth Technical Guide to the Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
An In-Depth Technical Guide to the Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in drug development. It details two primary synthetic strategies: nucleophilic substitution and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. The document emphasizes the rationale behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction
2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide (Figure 1) is a secondary amine derivative of N,N-dimethylacetamide. Its structural features, particularly the presence of a secondary amine and an ether linkage, make it a valuable building block in medicinal chemistry. Notably, it has been identified as an intermediate in the synthesis of ranitidine, a once widely-used H₂ histamine receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This guide will explore the two most logical and scientifically sound approaches to the synthesis of this target molecule, providing detailed procedural information and the chemical reasoning that underpins these methods.
Figure 1: Structure of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
A 2D representation of the target molecule.
Synthetic Strategies
Two principal retrosynthetic disconnections are considered for the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide:
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Nucleophilic Substitution: This approach involves the formation of the C-N bond via the reaction of a halo-acetamide with 2-methoxyethylamine.
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Reductive Amination: This strategy forms the C-N bond by the reaction of an α-keto-acetamide with 2-methoxyethylamine, followed by reduction of the intermediate imine.
This guide will now delve into the practical execution of both synthetic pathways.
Synthesis via Nucleophilic Substitution
This is arguably the most direct approach to the target molecule. The core of this method is a classic Sₙ2 reaction between an α-halo-N,N-dimethylacetamide and 2-methoxyethylamine. 2-Chloro-N,N-dimethylacetamide is the most common and cost-effective starting material for this purpose.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The primary amine of 2-methoxyethylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylacetamide. This concerted reaction results in the displacement of the chloride leaving group and the formation of the desired C-N bond.
Workflow for Nucleophilic Substitution.
Experimental Protocol
3.2.1. Synthesis of 2-Chloro-N,N-dimethylacetamide
While commercially available, 2-chloro-N,N-dimethylacetamide can be readily synthesized in the laboratory from chloroacetyl chloride and dimethylamine.
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Materials:
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Chloroacetyl chloride
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Dimethylamine (gas or aqueous solution)
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Sodium bicarbonate
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Toluene
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Anhydrous sodium sulfate
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Procedure:
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In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, a mixture of sodium bicarbonate (1.5 mol) and toluene is prepared and cooled.
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While stirring and maintaining the temperature below 5 °C, chloroacetyl chloride (1.0 mol) is added dropwise over 4 hours.
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Simultaneously, dimethylamine gas (1.1 mol) is bubbled through the reaction mixture over the same 4-hour period.
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After the addition is complete, the mixture is stirred at a temperature between -2 to 1 °C for an additional hour.
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The reaction mixture is then filtered under reduced pressure to remove inorganic salts.
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The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
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The toluene is removed by concentration under reduced pressure to yield oily 2-chloro-N,N-dimethylacetamide. A typical yield for this procedure is around 93%[1].
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3.2.2. Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
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Materials:
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2-Chloro-N,N-dimethylacetamide
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2-Methoxyethylamine
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Methanol (or another suitable solvent like toluene or ethyl acetate)
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Chloroform
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Brine
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Procedure:
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To a solution of 2-methoxyethylamine (molar excess, e.g., 2-3 equivalents) in a suitable solvent such as methanol, 2-chloro-N,N-dimethylacetamide (1.0 equivalent) is added gradually.
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The reaction mixture is then stirred at room temperature for an extended period (e.g., 12 hours or until reaction completion as monitored by TLC or GC-MS).
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Upon completion, the reaction mixture is concentrated to approximately half its volume.
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Chloroform is added, and the resulting mixture is washed sequentially with water and brine.
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The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the crude product.
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Further purification can be achieved by vacuum distillation or column chromatography.
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Synthesis via Reductive Amination
Reductive amination offers an alternative and often milder route to the target molecule. This two-step, one-pot process involves the initial formation of an imine from an α-keto-acetamide and 2-methoxyethylamine, followed by in-situ reduction to the desired secondary amine[2].
Reaction Mechanism
The reaction begins with the nucleophilic attack of the primary amine of 2-methoxyethylamine on the carbonyl group of N,N-dimethyl-2-oxoacetamide to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine to the final product[2]. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[3].
Workflow for Reductive Amination.
Experimental Protocol
4.2.1. Synthesis of N,N-Dimethyl-2-oxoacetamide
This key starting material can be prepared from glyoxylic acid and dimethylamine using a suitable coupling agent.
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Materials:
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Glyoxylic acid
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Dimethylamine (e.g., as a solution in THF or as dimethylamine hydrochloride with a base)
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N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
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4-(Dimethylamino)pyridine (DMAP) (catalyst)
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Anhydrous dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Procedure:
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To a round-bottom flask, add glyoxylic acid (1.0 eq) and dissolve it in anhydrous DCM under an inert atmosphere.
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Add dimethylamine (1.0 eq) followed by a catalytic amount of DMAP (0.1-0.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
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Allow the reaction to warm to room temperature and stir until the glyoxylic acid is consumed (monitored by TLC).
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Filter the mixture to remove the DCU precipitate.
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Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-dimethyl-2-oxoacetamide[4].
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4.2.2. Synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide
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Materials:
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N,N-Dimethyl-2-oxoacetamide
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2-Methoxyethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
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Procedure:
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To a stirred solution of N,N-dimethyl-2-oxoacetamide (1.0 eq) in DCM, add 2-methoxyethylamine (1.0-1.2 eq).
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After a brief period of stirring (to allow for imine formation), add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Product Characterization
| Parameter | Value |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol |
| Predicted ¹H NMR | Signals corresponding to N-methyl protons, methylene protons adjacent to the amide, methylene protons of the methoxyethyl group, and the methoxy protons. |
| Predicted ¹³C NMR | Resonances for the amide carbonyl carbon, N-methyl carbons, and the various methylene and methoxy carbons. |
| Predicted Mass Spec (ESI+) | [M+H]⁺ at m/z 161.13 |
Table 1: Physicochemical and Predicted Spectroscopic Data.
Discussion and Conclusion
Both the nucleophilic substitution and reductive amination pathways offer viable routes for the synthesis of 2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide.
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The nucleophilic substitution method is straightforward and utilizes readily available starting materials. The primary consideration for this route is the potential for over-alkylation of the amine, though using an excess of 2-methoxyethylamine can mitigate this.
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The reductive amination approach is often milder and can be performed as a one-pot reaction. The success of this method hinges on the efficient synthesis of the N,N-dimethyl-2-oxoacetamide precursor.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. For any synthesis, it is imperative to fully characterize the final product using a combination of NMR, IR, and mass spectrometry to confirm its identity and purity.
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